3-Methylbenzylsuccinic acid
Overview
Description
3-Methylbenzylsuccinic acid is a compound that can be related to various synthetic pathways and structural analyses in organic chemistry. Although the provided papers do not directly discuss 3-Methylbenzylsuccinic acid, they do provide insights into similar compounds and their synthesis, which can be extrapolated to understand the properties and synthesis of 3-Methylbenzylsuccinic acid.
Synthesis Analysis
The synthesis of compounds structurally related to 3-Methylbenzylsuccinic acid involves several steps, including cyclization, esterification, and dehydration reactions. For instance, the acid-catalyzed cyclization of E,E-dibenzylidenesuccinate esters is an efficient route to synthesize 1-aryl-1,2-dihydronaphthalenes, which are key intermediates in the production of lignans such as (+/-)-cagayanin and (+/-)-galbulin . Similarly, the synthesis of monoesters of meso-2,3-dimercaptosuccinic acid (DMSA) involves the reaction of a protected anhydride with an alcohol in the presence of a base, followed by deprotection and complexation steps . These methods could potentially be adapted for the synthesis of 3-Methylbenzylsuccinic acid by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds related to 3-Methylbenzylsuccinic acid can be elucidated using techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography. For example, the crystal structures and NMR spectra of E,E-2,3-Dibenzylidenesuccinic acid and its anhydride were determined to evaluate the effect of structural changes on molecular parameters and spectroscopic properties . These techniques could similarly be applied to determine the molecular structure of 3-Methylbenzylsuccinic acid and to understand the influence of the methyl group on the compound's geometry and electronic properties.
Chemical Reactions Analysis
The chemical reactivity of compounds similar to 3-Methylbenzylsuccinic acid can be inferred from their behavior in various reactions. The dehydration of 3-(α-methylbenzyl) malic acid, for example, yields isomers of (α-methylbenzylidene) succinic anhydride and (α-methylbenzyl) maleic anhydride, which can be hydrolyzed to form dicarboxylic acids . These reactions highlight the potential pathways and isomerization processes that could also be relevant to the chemical reactions involving 3-Methylbenzylsuccinic acid.
Physical and Chemical Properties Analysis
While the papers provided do not directly discuss the physical and chemical properties of 3-Methylbenzylsuccinic acid, they do offer insights into the properties of structurally related compounds. For instance, the steric strain, bond angles, and intramolecular shielding observed in the anhydride form of dibenzylidenesuccinic acid can provide clues about the physical properties such as melting points, solubility, and reactivity of 3-Methylbenzylsuccinic acid . Additionally, the synthesis and properties of monobenzyl meso-2,3-dimercaptosuccinate suggest that the introduction of different functional groups can significantly alter the compound's ability to interact with metals and biological systems . These findings can be used to hypothesize the behavior of 3-Methylbenzylsuccinic acid in various environments.
Scientific Research Applications
Bioremediation and Environmental Monitoring
- Biodegradation Indicators : 3-Methylbenzylsuccinic acid (and similar compounds like benzylsuccinic acid) are significant as biotransformation products from anaerobic biodegradation of toluene and xylene. They are used as indicators for assessing the biodegradation of hydrocarbons like BTEX (benzene, toluene, ethylbenzene, xylenes) in contaminated groundwater. This is vital for environmental monitoring and remediation efforts (Reusser & Field, 2002).
- Groundwater Contamination Analysis : Techniques involving gas chromatography-mass spectrometry and liquid chromatography/tandem mass spectrometry have been developed for the quantitative determination of 3-Methylbenzylsuccinic acid and its isomers in groundwater. These methods offer a sensitive and reliable approach for monitoring in situ bioremediation of gasoline-contaminated groundwater (Beller, 2002).
Safety and Hazards
Mechanism of Action
Biochemical Pathways
Substances can enter from other pathways, and intermediates can leave for other pathways .
Action Environment
The action environment of a compound can significantly influence its action, efficacy, and stability. The microenvironment inside an enzyme’s active site can often be very different from the environment outside in the aqueous solvent . .
properties
IUPAC Name |
2-[(3-methylphenyl)methyl]butanedioic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-8-3-2-4-9(5-8)6-10(12(15)16)7-11(13)14/h2-5,10H,6-7H2,1H3,(H,13,14)(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHQFGTDAUDLCBG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(CC(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101310489 | |
Record name | m-Methylbenzylsuccinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101310489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylbenzylsuccinic acid | |
CAS RN |
6315-20-4 | |
Record name | m-Methylbenzylsuccinic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6315-20-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methylbenzylsuccinic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006315204 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC-20718 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20718 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | m-Methylbenzylsuccinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101310489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Butanedioic acid, [(3-methylphenyl)methyl] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.653 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-METHYLBENZYLSUCCINIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H2O5G9W333 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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